molecular formula C12H18N2O2 B2738032 2-amino-N-(3-ethoxypropyl)benzamide CAS No. 923184-33-2

2-amino-N-(3-ethoxypropyl)benzamide

Cat. No.: B2738032
CAS No.: 923184-33-2
M. Wt: 222.288
InChI Key: APTOGYUOKHAHRY-UHFFFAOYSA-N
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Description

2-amino-N-(3-ethoxypropyl)benzamide is an organic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.29 g/mol . It is a benzamide derivative, characterized by the presence of an amino group at the second position of the benzene ring and an ethoxypropyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-ethoxypropyl)benzamide typically involves the reaction of 2-aminobenzamide with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines of this compound.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

2-amino-N-(3-ethoxypropyl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-ethoxyethyl)benzamide
  • 2-amino-N-(4-ethoxybutyl)benzamide
  • 2-amino-N-(3-methoxypropyl)benzamide

Uniqueness

2-amino-N-(3-ethoxypropyl)benzamide is unique due to its specific ethoxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTOGYUOKHAHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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